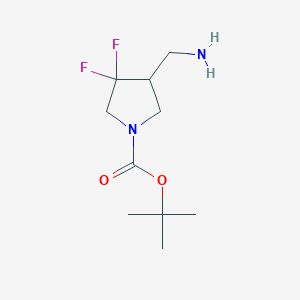

4-(Aminometil)-3,3-difluoropirrolidina-1-carboxilato de terc-butilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound tert-Butyl 4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate is a synthetic molecule that is part of a broader class of organic compounds known as pyrrolidines. These compounds are characterized by a five-membered ring containing one nitrogen atom. The tert-butyl group is a common protecting group in organic synthesis, and the presence of difluorine atoms can significantly alter the physical and chemical properties of the molecule, potentially leading to unique biological activities or physical properties.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been described in several studies. For instance, an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines was achieved through a nitrile anion cyclization strategy, yielding the product with high enantiomeric excess and overall yield . Another study reported the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, which are highly functionalized pyrrolidinones, demonstrating the versatility of tert-butyl protected pyrrolidine derivatives in medicinal chemistry . These methods often involve multiple steps, including cyclization reactions and the use of protecting groups like the tert-butyl group to facilitate the synthesis of complex pyrrolidine structures.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be quite complex, with various substituents affecting the overall shape and reactivity of the molecule. X-ray crystallography and spectroscopic methods such as FTIR, 1H, and 13C NMR are commonly used to characterize these compounds . The presence of tert-butyl and difluoromethyl groups can introduce steric hindrance and electronic effects that influence the molecule's reactivity and interaction with other molecules.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a variety of chemical reactions. For example, the synthesis of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate involved a reaction with tributylvinyltin and subsequent reactions with maleic anhydride, demonstrating the reactivity of the pyridine moiety in Diels-Alder reactions . The introduction of fluorine atoms, as seen in the compound of interest, can also significantly affect the reactivity, as fluorine is highly electronegative and can alter the acidity and basicity of adjacent functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl pyrrolidine derivatives are influenced by their molecular structure. The introduction of fluorine atoms can increase the lipophilicity of the molecule, potentially affecting its solubility and membrane permeability, which are important factors in drug design . The tert-butyl group is often used as a protecting group because it can be easily removed under acidic conditions, allowing for further functionalization of the molecule . The stability and reactivity of these compounds can be tailored by the choice of substituents, making them valuable intermediates in organic synthesis and drug discovery.

Aplicaciones Científicas De Investigación

- El 4-(Aminometil)-3,3-difluoropirrolidina-1-carboxilato de terc-butilo sirve como un auxiliar quiral valioso en la síntesis estereoespecífica de aminas y sus derivados. Los investigadores han utilizado ampliamente la tert-butansulfinamida enantiopura (un derivado de este compuesto) en las últimas dos décadas .

- La biotina está involucrada en procesos metabólicos esenciales, incluida la fijación catalítica de dióxido de carbono durante la biosíntesis de ácidos grasos, azúcares y α-aminoácidos .

Síntesis Asimétrica de N-Heterociclos

Síntesis Intermedia de Biotina

Síntesis de Poliimidas

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl 4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-7(4-13)10(11,12)6-14/h7H,4-6,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBSWTXFLVTCDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)(F)F)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-(3-chloro-4-fluorophenylsulfonamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2520469.png)

![N-(3-(N,N-dimethylsulfamoyl)phenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2520472.png)

![2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2520473.png)

![1-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2520474.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2520481.png)

![6-Butyl-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![5-[(4-ethoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2520483.png)

![2-{[(3-Chlorophenyl)carbamoyl]amino}acetic acid](/img/structure/B2520486.png)

![4-methyl-N-{3-methyl-1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-2-yl}cyclohexanecarboxamide](/img/structure/B2520489.png)